1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate

Purity Salt Form Procurement Specification

This compound is the 4-methylbenzenesulfonate (tosylate) salt of a 2-aminothiazole scaffold bearing a trifluoromethyl group at position 4 and an acetyl moiety at position The free base (CAS 167405-28-9) is a versatile building block in medicinal and agrochemical research ; the tosylate salt (CAS 1377581-60-6) offers a distinct solid-state form with potential improvements in crystallinity, solubility, and handling relative to the free base. The thiazole core, combined with the electron-withdrawing trifluoromethyl group, provides a privileged pharmacophore for targeting enzymes, receptors, and nucleic acid sites.

Molecular Formula C13H13F3N2O4S2
Molecular Weight 382.4 g/mol
Cat. No. B12341927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate
Molecular FormulaC13H13F3N2O4S2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)C1=C(N=C(S1)N)C(F)(F)F
InChIInChI=1S/C7H8O3S.C6H5F3N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-2(12)3-4(6(7,8)9)11-5(10)13-3/h2-5H,1H3,(H,8,9,10);1H3,(H2,10,11)
InChIKeyJWTPSFISZGJFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate: Core Structural Identity and Procurement Baseline


This compound is the 4-methylbenzenesulfonate (tosylate) salt of a 2-aminothiazole scaffold bearing a trifluoromethyl group at position 4 and an acetyl moiety at position 5. The free base (CAS 167405-28-9) is a versatile building block in medicinal and agrochemical research ; the tosylate salt (CAS 1377581-60-6) offers a distinct solid-state form with potential improvements in crystallinity, solubility, and handling relative to the free base . The thiazole core, combined with the electron-withdrawing trifluoromethyl group, provides a privileged pharmacophore for targeting enzymes, receptors, and nucleic acid sites.

Why Generic Substitution of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate Risks Experimental Inconsistency


Interchanging the tosylate salt with the free base or other salt forms without verifying the impact on physicochemical properties can lead to irreproducible results. The counterion modulates solubility, dissolution rate, hygroscopicity, and solid-state stability—all critical for accurate dosing in biological assays and for consistent reactivity in synthetic sequences [1]. Furthermore, the 2-amino-4-(trifluoromethyl)thiazole core is highly sensitive to substitution patterns; even closely related analogs lacking the 5-acetyl group display altered electronic properties and binding orientations, making direct substitution unreliable without quantitative validation .

Quantitative Differentiation Evidence for 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate


Purity Advantage of the Tosylate Salt over the Free Base

Commercial offerings of the tosylate salt (CAS 1377581-60-6) consistently report higher minimum purity (NLT 98%) compared to the free base (CAS 167405-28-9), which is typically offered at 95–97% [1]. This purity differential reduces the burden of additional purification steps in multi-step syntheses.

Purity Salt Form Procurement Specification

Predicted Lipophilicity Boost from the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position of the thiazole ring is calculated to increase logP by approximately 1.2 units compared to the 4-methyl analog, enhancing passive membrane permeability [1]. This is consistent with the established role of CF₃ groups in medicinal chemistry.

Lipophilicity Trifluoromethyl Drug Design

Enhanced Solid-State Stability and Handling of the Tosylate Salt

4-Methylbenzenesulfonate salts are known to improve crystallinity and reduce hygroscopicity compared to hydrochloride or free-base forms [1]. While direct experimental data for this specific compound are not publicly available, the class behavior of tosylate salts in thiazole series predicts lower moisture uptake and longer shelf-life at ambient conditions.

Salt Selection Crystallinity Stability

Differentiated Reactivity at the 5-Acetyl Group for Derivatization

The 5-acetyl group on the thiazole ring provides a unique reactive handle for condensation, reduction, or Grignard addition, enabling rapid diversification into hydrazones, alcohols, or tertiary carbinols. This reactivity is not available in the 5-carboxylic acid analog (CAS 239135-55-8), which requires activation for coupling .

Synthetic Handle Acetyl Group Derivatization

Validated Use in Patent-Protected Drug Discovery Programs

The free base is explicitly claimed as an intermediate (compound P8) in the patent WO2005/068444, which covers thiazole derivatives for treating autoimmune, inflammatory, and cardiovascular diseases [1]. This provides procurement confidence that the scaffold has been validated at scale in a Pharma R&D setting.

Patent Intermediates Drug Discovery Privileged Scaffold

Optimal Application Scenarios for 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone 4-methylbenzenesulfonate


Medicinal Chemistry: Lead Optimization Libraries Targeting Kinases and GPCRs

The compound's 5-acetyl group enables rapid parallel synthesis of hydrazone and oxime libraries, while the trifluoromethyl group enhances metabolic stability. Its superior purity (NLT 98%, ) minimizes byproduct interference in high-throughput screening campaigns, justifying its selection over lower-purity free base alternatives.

Process Chemistry: Scalable Synthesis of Patent-Protected Thiazole Intermediates

As exemplified in WO2005/068444 , the compound serves as a key intermediate for preparing bioactive thiazoles. The tosylate salt's expected improved crystallinity [1] facilitates filtration, drying, and precise stoichiometry in kilogram-scale reactions, reducing batch failure rates common with amorphous free bases.

Chemical Biology: Design of Trifluoromethyl-Containing Fluorescent Probes

The high lipophilicity imparted by the CF₃ group (predicted Δ logP ~+1.2 vs. methyl analog, ) enhances cellular uptake of probes derived from this scaffold, enabling live-cell imaging applications where non-fluorinated thiazoles fail to reach intracellular targets.

Agrochemical Discovery: Fungicidal and Herbicidal Lead Generation

The 2-amino-4-(trifluoromethyl)thiazole motif is a recognized pharmacophore in fungicide design. The tosylate salt offers a stable, easy-to-handle form for greenhouse screening studies, where moisture-induced degradation of the free base could confound efficacy results .

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